molecular formula C70H84N8O17 B11928092 Mal-bis-PEG3-DBCO

Mal-bis-PEG3-DBCO

Cat. No.: B11928092
M. Wt: 1309.5 g/mol
InChI Key: YVRVBZDYHPVZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-bis-PEG3-DBCO is a specialized compound used primarily in bio-conjugation and click chemistry. It contains a terminal maleimide group and two dibenzocyclooctyne (DBCO) groups linked through a linear polyethylene glycol (PEG) chain. This structure allows it to facilitate strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it highly valuable in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-bis-PEG3-DBCO is synthesized through a series of chemical reactions involving the conjugation of maleimide and DBCO groups via a PEG linker. The process typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

Mal-bis-PEG3-DBCO primarily undergoes:

Common Reagents and Conditions

Major Products

Mechanism of Action

Mal-bis-PEG3-DBCO exerts its effects through:

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-bis-PEG3-DBCO stands out due to its dual functionality, allowing it to participate in both SPAAC and Michael addition reactions. This versatility makes it highly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C70H84N8O17

Molecular Weight

1309.5 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C70H84N8O17/c79-62(21-23-69(86)77-49-57-13-3-1-9-53(57)17-19-55-11-5-7-15-60(55)77)71-30-37-88-41-45-92-47-43-90-39-32-73-64(81)28-35-94-51-59(75-66(83)27-34-76-67(84)25-26-68(76)85)52-95-36-29-65(82)74-33-40-91-44-48-93-46-42-89-38-31-72-63(80)22-24-70(87)78-50-58-14-4-2-10-54(58)18-20-56-12-6-8-16-61(56)78/h1-16,25-26,59H,21-24,27-52H2,(H,71,79)(H,72,80)(H,73,81)(H,74,82)(H,75,83)

InChI Key

YVRVBZDYHPVZNT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)NC(=O)CCN7C(=O)C=CC7=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.